Ethiopropamine (hydrochloride)

Description

BenchChem offers high-quality Ethiopropamine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethiopropamine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

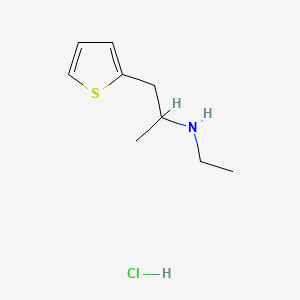

Molecular Formula |

C9H16ClNS |

|---|---|

Molecular Weight |

205.75 g/mol |

IUPAC Name |

N-ethyl-1-thiophen-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H15NS.ClH/c1-3-10-8(2)7-9-5-4-6-11-9;/h4-6,8,10H,3,7H2,1-2H3;1H |

InChI Key |

ZXVDNTLNZKFNMG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)CC1=CC=CS1.Cl |

Origin of Product |

United States |

Nomenclature and Chemical Classification of Ethiopropamine Hydrochloride

Formal Chemical Designations and Synonyms

Ethiopropamine is a compound known by several names in scientific and forensic literature. Its formal IUPAC name is N-ethyl-1-(thiophen-2-yl)propan-2-amine. wikipedia.org The hydrochloride salt is formally designated as N-ethyl-α-methyl-2-thiopheneethanamine, monohydrochloride. netascientific.com

Common synonyms for this compound include EPA and N-Ethylthiopropamine. wikipedia.org It is also referred to as 2-EPA. netascientific.com The CAS Number for the hydrochloride form is 2752081-09-5. netascientific.com

| Designation | Name |

| IUPAC Name | N-ethyl-1-(thiophen-2-yl)propan-2-amine |

| Formal Name (hydrochloride) | N-ethyl-α-methyl-2-thiopheneethanamine, monohydrochloride |

| Common Synonyms | EPA, N-Ethylthiopropamine, 2-EPA |

| CAS Number (hydrochloride) | 2752081-09-5 |

Structural Analogue Classification within the Amphetamine Class

Ethiopropamine is classified as a structural analogue of amphetamine. wikipedia.org Specifically, it is the thiophene (B33073) analogue of ethamphetamine and the ethyl homologue of methiopropamine. wikipedia.org In Ethiopropamine, the phenyl ring characteristic of amphetamine and its derivatives is replaced by a thiophene ring. wikipedia.org This substitution is a common strategy in the creation of novel psychoactive substances. mdpi.com

Methiopropamine (MPA), a related compound, is a structural analogue of methamphetamine where the benzene (B151609) ring is similarly replaced by a thiophene ring. mdpi.com Thiopropamine itself is an analogue of amphetamine with a thiophene ring instead of a phenyl ring. wikipedia.orgcaymanchem.com

Thiophene Ring-Based Structural Characteristics

The core of Ethiopropamine's structure is the thiophene ring, a five-membered aromatic ring containing one sulfur atom. wikipedia.orgwikipedia.org This thiophene group is attached to a propan-2-amine chain. wikipedia.org Specifically, the substituent is at the 2-position of the thiophene ring. wikipedia.org This structural feature is shared with its close relative, methiopropamine, which also possesses a thiophene group with an alkyl amine substituent at the 2-position. wikipedia.org The presence of the thiophene ring instead of the phenyl ring differentiates these compounds from traditional amphetamines. mdpi.com

Stereochemical Considerations and Isomerism

The chemical structure of Ethiopropamine gives rise to several forms of isomerism, which are crucial for understanding its potential properties.

Positional isomerism in thiophene-based amphetamine analogues is a known phenomenon. For the related compound methiopropamine, both the 1-(thiophen-2-yl)-2-methylaminopropane and the 1-(thiophen-3-yl)-2-methylaminopropane isomers exist. researchgate.netresearchgate.net These positional isomers can be differentiated by analytical techniques such as gas chromatography/mass spectrometry (GC-MS) due to different retention times, although their mass spectra are identical. researchgate.netnih.gov It is therefore theoretically possible for a 3-thienyl isomer of Ethiopropamine to exist, which would be N-ethyl-1-(thiophen-3-yl)propan-2-amine.

Ethiopropamine possesses a chiral center at the alpha-carbon of the propan-2-amine chain. ecddrepository.orgunodc.orgfederalregister.gov This means that the compound can exist as two enantiomers, or stereoisomers, which are non-superimposable mirror images of each other. The existence of enantiomers is a common feature in this class of compounds; for instance, methiopropamine also has a chiral center and exists as two enantiomers. ecddrepository.orgunodc.org

The potential for different pharmacological effects between enantiomers is a significant aspect of stereochemistry. nih.gov While specific research into the individual enantiomers of Ethiopropamine is not widely available, studies on related chiral compounds often reveal differences in their biological activity. nih.gov For many psychoactive substances, one enantiomer is often more potent or has a different pharmacological profile than the other. nih.gov

Synthetic Pathways and Chemical Derivatization of Ethiopropamine

Design and Synthesis of Ethiopropamine Analogues and Derivatives

Bioisosteric Analogues and Their Chemical Design

Bioisosterism is a strategy in medicinal chemistry used to design new compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing desired biological activities or reducing unwanted properties. researchgate.netsci-hub.seacs.orgnih.gov In the context of Ethiopropamine, the primary focus of bioisosteric design is the replacement of the phenyl ring with other aromatic systems. researchgate.net

A prominent example of this in the broader class of phenethylamines is the substitution of the phenyl ring with a thiophene (B33073) ring. sci-hub.sepsu.edu Thiophene is considered a classical bioisostere of benzene (B151609) because they share a similar size, planarity, and pi-electron cloud, allowing them to fit into the same biological receptors. sci-hub.sepsu.edu

The direct bioisosteric analogue of Ethiopropamine would be N-ethyl-1-(thiophen-2-yl)propan-2-amine . The synthesis of this thiophene analogue would likely follow similar synthetic routes to its phenyl counterpart, starting from 1-(thiophen-2-yl)propan-2-one. wikipedia.orgresearchgate.netnih.gov The synthesis of the related compound, methiopropamine (the thiophene analogue of methamphetamine), has been well-documented and can be adapted for an N-ethyl analogue. wikipedia.orgresearchgate.netnih.govdrugsandalcohol.ienih.gov These syntheses often start from thiophene-2-carboxaldehyde or involve the Grignard reaction of (thiophen-2-yl)magnesium bromide with propylene (B89431) oxide. wikipedia.orgresearchgate.net

The rationale for this bioisosteric replacement includes:

Modulating Metabolism: The presence of the sulfur heteroatom in the thiophene ring can alter the metabolic pathways compared to the phenyl ring, potentially affecting the compound's duration of action and metabolic profile. psu.eduwikipedia.org

Altering Physicochemical Properties: The thiophene ring is more electron-rich than the benzene ring and has different hydrogen-bonding capabilities, which can influence receptor binding affinity and selectivity. psu.edu

Exploring Structure-Activity Relationships (SAR): By comparing the biological activity of Ethiopropamine with its thiophene analogue, researchers can gain insights into the importance of the aromatic ring's electronic and steric properties for its effects. researchgate.net

Other potential bioisosteric replacements for the phenyl ring in Ethiopropamine could include other five- or six-membered heterocyclic rings such as furan, pyridine, or even bicyclic systems like benzofuran, although these would represent more significant structural deviations. nih.govebi.ac.ukbeilstein-journals.org The design of such analogues allows for a systematic exploration of the chemical space around the core Ethiopropamine structure to identify compounds with potentially novel properties. researchgate.netbeilstein-journals.org

Below is a table comparing Ethiopropamine with its primary bioisosteric analogue.

| Feature | Ethiopropamine | N-ethyl-1-(thiophen-2-yl)propan-2-amine |

| Parent Compound | Phenethylamine (B48288) | Thienylethylamine |

| Aromatic Ring | Phenyl | Thiophen-2-yl |

| Amine Group | N-ethyl secondary amine | N-ethyl secondary amine |

| Potential Precursor | Phenyl-2-propanone | 1-(Thiophen-2-yl)propan-2-one |

Molecular and Cellular Mechanisms of Action: in Vitro and Theoretical Research

Interaction with Monoamine Transporters: In Vitro Studies

In vitro research using both rat brain synaptosomes and human embryonic kidney (HEK293) cells expressing human monoamine transporters has demonstrated that methiopropamine is a potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake, with significantly less activity at the serotonin (B10506) transporter. wikipedia.orgnih.govmdpi.com This profile classifies it as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org

Studies have consistently shown that methiopropamine potently inhibits the norepinephrine transporter. In vitro assays using rat brain synaptosomes reported an IC50 value of 0.47 ± 0.06 µM. nih.govresearchgate.net Another study reported a similar IC50 value of 0.45 µM for NET inhibition. mdpi.com Research conducted on human neurotransmitter transporters expressed in HEK293 cells also confirmed its potent inhibitory activity at NET. mdpi.com

Table 1: Methiopropamine IC50 Values for Norepinephrine Transporter (NET) Inhibition

| Preparation | IC50 Value (µM) | Source |

|---|---|---|

| Rat Brain Synaptosomes | 0.47 ± 0.06 | nih.govresearchgate.net |

IC50 (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Methiopropamine also demonstrates significant inhibitory effects on the dopamine transporter. In vitro studies using rat brain synaptosomes determined its IC50 value to be 0.74 ± 0.09 µM. nih.govresearchgate.net A separate study found a comparable IC50 value of 0.66 µM. mdpi.com These findings establish methiopropamine as a potent DAT inhibitor, although it is slightly less potent at DAT compared to NET. wikipedia.org

Table 2: Methiopropamine IC50 Values for Dopamine Transporter (DAT) Inhibition

| Preparation | IC50 Value (µM) | Source |

|---|---|---|

| Rat Brain Synaptosomes | 0.74 ± 0.09 | nih.govresearchgate.net |

IC50 (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

In stark contrast to its effects on NET and DAT, methiopropamine is a significantly weaker inhibitor of the serotonin transporter. nih.govmdpi.com Research indicates that a 30 to 50 times higher concentration of methiopropamine is needed to inhibit serotonin uptake to the same extent as dopamine or norepinephrine. nih.govmdpi.com The IC50 value for SERT inhibition has been reported to be 25.14 ± 2.91 µM. nih.govresearchgate.net This demonstrates a clear selectivity for catecholamine transporters (DAT and NET) over the serotonin transporter. mdpi.com

Potential Interaction with Other Neurotransmitter Systems: Theoretical Framework

While the primary mechanism of methiopropamine is the inhibition of monoamine transporters, the broader theoretical framework for stimulant drugs suggests potential interactions with other neurotransmitter systems. mdpi.com For instance, some stimulants of the thiophene (B33073) designer drug group have been shown to interact with N-methyl-D-aspartate (NMDA) and sigma-1 receptors. mdpi.com Although direct evidence for methiopropamine's activity at these other receptors is limited, its structural similarity to other compounds with such properties suggests this as a potential area for further investigation. The downstream effects of potent dopamine and norepinephrine reuptake inhibition can also indirectly influence other systems, including glutamatergic and GABAergic pathways, which are involved in the complex regulation of neuronal activity. biomolther.org

Comparative Molecular Efficacy with Structural Analogues (e.g., Methamphetamine)

When compared to its structural analogue, methamphetamine, methiopropamine exhibits a similar mechanism of action but with lower potency. nih.govmdpi.com In vitro studies directly comparing the two compounds in rat brain synaptosomes found that methamphetamine is a more potent inhibitor at all three monoamine transporters. nih.govmdpi.com

Methamphetamine's IC50 values for DAT and NET inhibition were 0.14 ± 0.01 µM and 0.08 ± 0.00 µM, respectively, making it approximately five times more potent than methiopropamine at these transporters. nih.govnih.govmdpi.comresearchgate.net Similarly, for SERT, methamphetamine's IC50 was 4.90 ± 0.39 µM, also showing greater potency than methiopropamine (IC50 > 25 µM). nih.govmdpi.comresearchgate.net Despite the difference in potency, the selectivity profile for the transporters is nearly identical for both compounds, with a strong preference for DAT and NET over SERT. mdpi.com

Table 3: Comparative IC50 Values of Methiopropamine and Methamphetamine

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Source |

|---|---|---|---|---|

| Methiopropamine | 0.74 ± 0.09 | 0.47 ± 0.06 | 25.14 ± 2.91 | nih.govresearchgate.net |

Data derived from in vitro studies on rat brain synaptosomes.

Structure Activity Relationships Sar of Ethiopropamine and Its Analogues

Impact of Thiophene (B33073) Ring Substitution on Molecular Interactions

The replacement of the phenyl group found in traditional amphetamines with a thiophene ring is the defining feature of ethiopropamine and its parent compound, methiopropamine (MPA). researchgate.netnih.gov This substitution of a benzene (B151609) ring with a thiophene ring is a common strategy in medicinal chemistry to create novel psychoactive substances. nih.gov Thiophene is considered a bioisostere of a benzene ring, meaning it has a similar size and chemical character, which allows it to interact with the same biological targets, often with a modified pharmacological profile. sciencemadness.org

The position of the propylamine (B44156) chain on the thiophene ring is critical. In ethiopropamine and methiopropamine, the substituent is at the 2-position of the thiophene ring. wikipedia.org Analogues where the chain is moved to the 3-position are known to have somewhat higher potency, though they generally remain less potent than their corresponding amphetamine counterparts. wikipedia.org

Further substitutions on the thiophene ring itself can also alter activity. For instance, adding a methyl group at the 5-position of the thiophene ring in methiopropamine creates 5-methylmethiopropamine (5-MMPA or mephedrene), a distinct compound with its own pharmacological profile. wikipedia.org Similarly, adding chlorine at the same position results in 5-Cl-bk-MPA. wikipedia.org These modifications highlight the sensitivity of the monoamine transporters to the electronic and steric properties of the aromatic ring system.

Influence of Alkylamine Chain Variations on Molecular Targeting

Variations in the alkylamine side chain of the thiophenethylamine scaffold significantly impact the compound's interaction with monoamine transporters. The key areas of modification are the nitrogen (N)-alkyl group and the alpha-carbon (α-carbon) of the propyl chain.

Ethiopropamine (N-ethyl) and methiopropamine (N-methyl) provide a direct comparison of N-alkylation effects. Research on their phenethylamine (B48288) counterparts suggests that increasing the length of the N-alkyl group can alter potency and selectivity. mdpi.com While specific comparative data for ethiopropamine is limited, extensive studies on methiopropamine (MPA) show it acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with negligible action at the serotonin (B10506) transporter. researchgate.netwikipedia.orgncats.ioservice.gov.uk It is roughly one-third as potent as dextroamphetamine at inhibiting norepinephrine (B1679862) reuptake and one-fifth as potent at inhibiting dopamine (B1211576) reuptake. wikipedia.org This suggests that the N-methyl group in MPA is well-tolerated by both DAT and NET. The extension to an N-ethyl group in ethiopropamine is expected to modulate this activity, potentially altering the ratio of DAT to NET inhibition.

The alpha-methyl group (the methyl group attached to the carbon adjacent to the amine) is also crucial. Its presence distinguishes these compounds from simple phenethylamines and contributes to their mechanism of action, which is primarily reuptake inhibition rather than substrate-releasing activity for some analogues. wikipedia.org

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |

|---|---|---|---|

| Methiopropamine (MPA) | 0.74 | 0.47 | >25 |

Data derived from in vitro studies on rodent brain tissue. researchgate.netnih.gov

Stereoselectivity in Receptor/Transporter Binding and Activity

Like amphetamines, ethiopropamine possesses a chiral center at the alpha-carbon, meaning it exists as two different stereoisomers, or enantiomers: (S)-ethiopropamine and (R)-ethiopropamine. Stereoselectivity is a well-documented phenomenon where different enantiomers of a drug exhibit different pharmacological activities due to the three-dimensional nature of their binding sites on receptors and transporters. nih.gov

For many phenethylamine and cathinone (B1664624) derivatives, the (S)-enantiomer is often more potent at DAT and NET. researchgate.net For example, studies on the closely related cathinones show that while both enantiomers can be active, one often has a higher potency or a different selectivity profile. researchgate.net In the case of monoamine transporters, stereoselectivity can be pronounced and even differ between transporters for the same compound. nih.gov For instance, with norepinephrine, NET and DAT preferentially transport the (S)-enantiomer, whereas SERT prefers the (R)-enantiomer. nih.gov

While specific enantiomer-resolved data for ethiopropamine is not widely published, the principles of stereochemistry in related compounds strongly suggest that its enantiomers would have distinct binding affinities and functional potencies at DAT and NET. It is commonly sold as a racemic mixture, containing equal parts of both enantiomers. researchgate.net

Comparative SAR Studies with Established Chemical Scaffolds

The SAR of ethiopropamine is best understood by comparing its thiophenethylamine scaffold to more established structures like phenethylamines (e.g., methamphetamine) and cathinones.

Thiophenethylamines vs. Phenethylamines: The primary difference is the bioisosteric replacement of the phenyl ring in methamphetamine with a thiophene ring to create methiopropamine. nih.gov This single change results in a notable decrease in potency. Methiopropamine is approximately five times less potent than methamphetamine. researchgate.netnih.gov Despite the reduced potency, the mechanism of action remains similar, with both compounds acting as norepinephrine-dopamine reuptake inhibitors. researchgate.netservice.gov.uk The thiophene ring, while electronically similar to a phenyl ring, has different dimensions and polarity which likely accounts for the reduced affinity at the transporter binding sites. sciencemadness.org

Thiophenethylamines vs. Cathinones: The cathinone scaffold is characterized by a beta-ketone group (βk) on the alkylamine chain. This modification generally shifts the mechanism of action towards substrate release in addition to reuptake inhibition. An example is thiothinone (βk-MPA), the beta-ketone analogue of methiopropamine. wikipedia.org The presence of the β-keto group significantly alters the interaction with monoamine transporters compared to non-keto analogues like ethiopropamine and methiopropamine. researchgate.net This highlights how a single functional group addition can fundamentally change the pharmacological profile from a pure reuptake inhibitor to a substrate-releaser. wikipedia.org

| Compound | Scaffold | Primary Mechanism | Relative Potency (vs. Methamphetamine) |

|---|---|---|---|

| Methiopropamine | Thiophenethylamine | NDRI | ~5x less potent |

| Methamphetamine | Phenethylamine | NDRA | Reference |

NDRI: Norepinephrine-Dopamine Reuptake Inhibitor; NDRA: Norepinephrine-Dopamine Releasing Agent. researchgate.netnih.govwikipedia.org

In Vitro Metabolic Pathways and Enzymatic Transformations of Ethiopropamine

Identification of Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups on a parent compound, making it more polar and susceptible to subsequent Phase II reactions. drughunter.comphiladelphia.edu.jo For Ethiopropamine, the proposed metabolic pathways are primarily inferred from extensive studies on its N-methyl analogue, methiopropamine. The major Phase I transformations include N-dealkylation, hydroxylation, and oxidation. nih.gov

The key metabolic reactions identified are:

N-demethylation: In the case of the related compound methiopropamine, this is a major pathway. nih.gov By analogy, N-de-ethylation is a predicted major pathway for Ethiopropamine, leading to the formation of its primary amine metabolite, thiopropamine.

Hydroxylation: This process can occur at two main locations: the thiophene (B33073) ring (aromatic hydroxylation) and the propyl side chain (aliphatic hydroxylation). nih.govnih.gov

Oxidation: Further oxidation of hydroxylated metabolites can occur, and S-oxidation of the thiophene ring is also a possible pathway. wikipedia.orgwikipedia.org

These transformations result in a variety of metabolites, which are subsequently prepared for excretion through Phase II conjugation.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast number of xenobiotics. mdpi.comnih.gov Studies on methiopropamine have identified several CYP isoenzymes as being crucial for its Phase I metabolism. The major enzymes involved in the metabolism of methiopropamine are CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.gov Given the structural similarity, these enzymes are also expected to play a significant role in the metabolism of Ethiopropamine.

The specific contributions of these enzymes, as determined from studies on analogous compounds, are:

CYP2C19: This enzyme is involved in the N-demethylation process and ring hydroxylation of methiopropamine. nih.govwikipedia.org

CYP2D6: This isoenzyme contributes to the ring hydroxylation of methiopropamine. nih.gov It is known to be involved in the metabolism of many amphetamine-type substances.

CYP2B6: While detailed studies on Ethiopropamine are limited, CYP2B6 is known to be involved in the metabolism of other N-alkylated amines, suggesting a potential role. nih.govmdpi.com

CYP3A4: This enzyme also participates in the N-demethylation and ring hydroxylation of methiopropamine. nih.gov

Table 1: Cytochrome P450 Enzymes in the Metabolism of Analogous Compounds

| Enzyme | Metabolic Reaction | Reference |

|---|---|---|

| CYP2C19 | N-Dealkylation, Ring Hydroxylation | nih.govwikipedia.org |

| CYP2D6 | Ring Hydroxylation | nih.gov |

| CYP3A4 | N-Dealkylation, Ring Hydroxylation | nih.gov |

| CYP1A2 | Phase I Metabolism | nih.gov |

| CYP2B6 | N-Dealkylation (in related compounds) | nih.gov |

In vitro studies using human liver microsomes on the related compound methiopropamine have successfully identified several primary metabolites. nih.gov These findings allow for the prediction of analogous metabolites for Ethiopropamine. The main Phase I metabolites resulting from N-de-ethylation and hydroxylation would be nor-Ethiopropamine (thiopropamine) and various hydroxylated forms of the parent drug and its nor-metabolite. nih.govnih.gov

Table 2: Predicted Primary Phase I Metabolites of Ethiopropamine

| Metabolite | Precursor | Metabolic Pathway | Reference (by analogy to Methiopropamine) |

|---|---|---|---|

| nor-Ethiopropamine (Thiopropamine) | Ethiopropamine | N-de-ethylation | nih.govnih.gov |

| Hydroxy-aryl-ethiopropamine | Ethiopropamine | Thiophene ring hydroxylation | nih.gov |

| Hydroxy-alkyl-ethiopropamine | Ethiopropamine | Side-chain hydroxylation | nih.gov |

| nor-Hydroxy-ethiopropamine | nor-Ethiopropamine | Hydroxylation | nih.govresearchgate.net |

Exploration of Phase II Metabolic Pathways

Following Phase I transformations, the resulting metabolites often undergo Phase II conjugation reactions. drughunter.comslideshare.net This process involves the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolite, facilitating its excretion from the body via urine or bile. wikipedia.orgresearchgate.net

For thiophene-based amphetamine analogues, the primary Phase II pathway is glucuronidation. nih.govnih.gov The hydroxyl groups introduced during Phase I serve as attachment points for glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com Studies have confirmed that the Phase I metabolites of methiopropamine undergo subsequent glucuronidation and/or sulfation. nih.govnih.govresearchgate.net Therefore, the hydroxylated metabolites of Ethiopropamine are expected to be conjugated with glucuronic acid before elimination.

In Vitro Models for Metabolic Studies

To investigate the metabolic fate of compounds like Ethiopropamine without in vivo studies, various in vitro models are employed. The most common and effective of these is the use of human liver microsomes (HLM). researchgate.net

HLMs are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells when the cells are homogenized. researchgate.net This subcellular fraction is rich in Phase I enzymes, particularly the Cytochrome P450 superfamily, making it an ideal system for studying oxidative drug metabolism. researchgate.netpharmaron.com

In a typical HLM experiment, the compound of interest is incubated with pooled human liver microsomes in the presence of necessary cofactors, most importantly the NADPH-generating system, which is essential for CYP enzyme activity. nih.govpharmaron.com By analyzing samples at different time points using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the metabolites formed and determine the rate of disappearance of the parent compound. nih.govnih.gov This model allows for the elucidation of metabolic pathways and the identification of the specific enzymes involved by using chemical inhibitors specific to certain CYP isozymes. pharmaron.com

Advanced Analytical Methodologies for Ethiopropamine Characterization and Detection in Research Matrices

Chromatographic Techniques for Separation and Identification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and specific quantification of novel psychoactive substances (NPS), including thiophene (B33073) analogues like ethiopropamine, in various research matrices. researchgate.netoup.comnih.gov This method combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry, making it ideal for detecting trace levels of compounds in complex biological and environmental samples. nih.govnih.gov While triple-quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode is the most common approach for targeted quantification, its primary limitation is that it will not detect compounds not included in the method. nih.gov

Several validated LC-MS/MS methods have been developed for the analysis of related compounds such as methiopropamine (MPA) in plasma, urine, and sewage. oup.comuantwerpen.be In a typical application, a sample undergoes preparation, often involving liquid-liquid extraction or solid-phase extraction (SPE), followed by injection into the LC-MS/MS system. oup.comuantwerpen.be Chromatographic separation is commonly achieved using a C18 or a hydrophilic interaction liquid chromatography (HILIC) column with a gradient mobile phase, often consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer. oup.comuantwerpen.be

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (MRM) to ensure specificity and sensitivity. oup.comoup.com For instance, in the analysis of MPA, precursor ions at m/z 156 have been monitored, with product ions at m/z 97 and 125 used for quantification and confirmation, respectively. oup.com The use of deuterated internal standards is crucial to compensate for matrix effects and variations in extraction recovery. nih.gov Method validation typically demonstrates good linearity over a defined concentration range, with limits of quantification (LOQ) often in the low nanogram per milliliter (ng/mL) range for biological samples and nanogram per liter (ng/L) for wastewater. oup.comuantwerpen.beoup.com

Table 1: Example LC-MS/MS Method Parameters for the Analysis of Methiopropamine (MPA)

| Parameter | Study 1: Plasma/Urine Analysis oup.com | Study 2: Sewage Analysis uantwerpen.be |

|---|---|---|

| LC Column | Acquity UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm) | HILIC (150 x 3 mm, 5 µm) |

| Mobile Phase | Acetonitrile and ammonium formate buffer (4 mmol/L, pH 3.2) | Acetonitrile and ammonium formate |

| Flow Rate | 0.4 mL/min | Not Specified |

| Run Time | 7.5 min | 19 min |

| MS Detector | Acquity TQD® (Triple Quadrupole) | Tandem Mass Spectrometer |

| Ionization Mode | ESI+ | ESI+ |

| Monitored Ions (MRM) | Precursor: 156; Products: 97, 125 | Not Specified |

| Limit of Quantification (LOQ) | 5 ng/mL (plasma) | 5 ng/L |

| Limit of Detection (LOD) | 3 ng/mL (plasma) | 0.02-0.2 ng/L |

| Linearity Range | 5–100 ng/mL | 10-200 ng/L |

Liquid Chromatography with Diode Array Detection (LC-DAD)

Liquid chromatography with diode array detection (LC-DAD), also known as HPLC-DAD, is another valuable technique used in the analysis of NPS. researchgate.netoup.commeasurlabs.com This method separates compounds in a mixture via HPLC, and as they elute from the column, they are analyzed by a diode-array detector. measurlabs.com The DAD detector measures the absorbance of light across a wide range of ultraviolet and visible wavelengths simultaneously, providing a UV-Vis spectrum for each component. measurlabs.com

LC-DAD is frequently employed in toxicological screening for a wide array of substances. oup.comoup.com For thiophene-containing compounds like ethiopropamine and methiopropamine, the UV spectrum shows a characteristic maximum absorbance (λmax) around 233 nm, which can be used for detection and quantification. caymanchem.comlgcstandards.com The technique is robust and more straightforward than LC-MS, making it a workhorse in many analytical laboratories. measurlabs.com

However, LC-DAD is generally less sensitive and selective than mass spectrometric methods. measurlabs.com Its utility is highest when analyzing bulk samples or when the concentration of the analyte is relatively high. rsc.org While it can quantify active ingredients, its ability to identify unknown compounds is limited compared to mass spectrometry. measurlabs.comrsc.org In comprehensive toxicological investigations, LC-DAD is often used as part of a suite of analytical tools alongside GC-MS and LC-MS/MS to provide complementary data. oup.comnih.govoup.com

High-Resolution Mass Spectrometry Approaches (e.g., LC-QTOF-MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for the detection and identification of NPS. ojp.govresearchgate.net Instruments like the quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers offer significant advantages, especially in the context of a rapidly evolving drug landscape. nih.govojp.gov The primary benefit of HRMS is its ability to provide highly accurate mass measurements of precursor and product ions, which facilitates the determination of elemental compositions. researchgate.netnih.gov

This capability is crucial for the tentative identification of unknown compounds, such as new ethiopropamine analogues or their metabolites, for which certified reference standards may not exist. researchgate.netclinicallab.com LC-QTOF-MS systems can be operated in data-independent acquisition modes, where full-spectrum MS and MS/MS data are collected for all ions, allowing for retrospective analysis of data for newly identified threats without re-analyzing the sample. ojp.govresearchgate.netuantwerpen.be

Workflows for NPS screening using LC-QTOF-MS often involve comparing the accurate mass and retention time of a detected peak against an in-house database of known compounds. ojp.govresearchgate.net If a compound is not in the database, its high-resolution MS/MS fragmentation pattern can be used for structural elucidation, sometimes aided by in silico prediction software. researchgate.net This approach has been successfully used to identify methiopropamine and its metabolites in authentic case samples, demonstrating its power in forensic and clinical toxicology. oup.comresearchgate.net The increased sensitivity and ability to detect non-volatile and thermally unstable compounds make LC-QTOF-MS superior to older methods like GC-MS for comprehensive NPS screening. nih.gov

Development of Reference Standards for Analytical Research

The availability of high-purity, well-characterized reference standards is fundamental to the accurate identification and quantification of chemical compounds in analytical research. clinicallab.comeag.com For controlled substances and NPS like ethiopropamine, analytical reference standards are essential for validating analytical methods (e.g., LC-MS/MS, GC-MS), calibrating instruments, and ensuring the reliability of forensic and research findings. caymanchem.comeag.combertin-bioreagent.com Ethiopropamine (hydrochloride) is available commercially as an analytical reference standard intended for research and forensic applications. bertin-bioreagent.com

The development of a reference standard is a rigorous process. usp.org It often begins with the chemical synthesis of the target compound. ecddrepository.orgresearchgate.net For example, methiopropamine has been synthesized via a multi-step protocol, and this methodology can be adapted for related compounds. ecddrepository.orgresearchgate.net Following synthesis, the material must be extensively purified and then thoroughly characterized to confirm its identity and determine its purity. eag.comindustry.gov.au A range of spectroscopic and chromatographic techniques are employed for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS). researchgate.netindustry.gov.au The purity is often determined using a mass balance approach, which combines results from techniques like GC with flame-ionization detection (GC-FID), thermogravimetric analysis, and Karl Fischer analysis for water content. industry.gov.au

A significant challenge in the field of NPS research is that new substances appear on the market faster than certified reference standards can be produced and made available. researchgate.netclinicallab.comuantwerpen.be This scarcity makes in-house synthesis and characterization or the use of HRMS techniques for tentative identification critical for analytical laboratories. uantwerpen.beresearchgate.net Organizations like the European Directorate for the Quality of Medicines & HealthCare (EDQM) regularly revise and publish lists of available reference substances to support standardized testing. gmp-compliance.org

Theoretical Applications of Ethiopropamine in Chemical and Molecular Biology Research

Utility as a Research Tool for Neurotransmitter System Probing

The structural similarity of Ethiopropamine to other psychoactive compounds, particularly its close analog methiopropamine (MPA), suggests its potential utility as a tool for investigating specific neurotransmitter systems. MPA, which differs from Ethiopropamine only by the substitution of an N-methyl group for the N-ethyl group, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org It is approximately 1.85 times more selective for norepinephrine (B1679862) than dopamine (B1211576) and has negligible impact on serotonin (B10506) reuptake. wikipedia.org

Based on this relationship, it is hypothesized that Ethiopropamine also acts on the norepinephrine and dopamine transporters. By studying its binding affinity and reuptake inhibition profile at these sites, researchers could gain a deeper understanding of the function and pharmacology of these critical neurotransmitter systems. researchgate.net Compounds like Ethiopropamine can be used in in vitro assays to characterize the binding pockets of monoamine transporters and to help identify the structural requirements for ligand interaction.

The investigation of thiophene (B33073) derivatives, the chemical class to which Ethiopropamine belongs, has shown that certain related compounds may influence serotonin receptor activity. Although MPA shows low affinity for serotonin systems, the subtle structural modification in Ethiopropamine could theoretically alter this interaction, making it a useful probe to explore the selectivity and function of various neurotransmitter pathways. wikipedia.org

Precursor for the Synthesis of Novel Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. eubopen.org The synthesis of Ethiopropamine itself, and its use as a starting material, is a key area of its theoretical application. The synthesis of its analog, methiopropamine, has been well-documented and typically involves a multi-step process. drugsandalcohol.ieresearchgate.net One established method for MPA synthesis starts with thiophene-2-carboxaldehyde and proceeds through intermediates like 1-(2-thienyl)propan-2-one. The final step involves reductive amination with methylamine (B109427). researchgate.net

Theoretically, this synthetic route could be adapted to produce Ethiopropamine by substituting ethylamine (B1201723) for methylamine in the final reductive amination step. Furthermore, the Ethiopropamine molecule serves as a valuable scaffold or precursor for creating more complex and targeted chemical probes. mdpi.com

Potential Modifications to Ethiopropamine for Probe Development:

Fluorophore or Biotin (B1667282) Tagging: A fluorescent molecule (fluorophore) or an affinity tag like biotin could be chemically attached to the Ethiopropamine structure. This would allow researchers to visualize the localization of the probe within cells or to isolate its protein targets for identification.

Photoaffinity Labeling: Incorporation of a photoreactive group, such as a diazirine, could turn Ethiopropamine into a photoaffinity label. mdpi.com Upon exposure to UV light, this type of probe would form a permanent, covalent bond with its biological target, enabling more robust identification of interacting proteins.

Isomeric Variations: The synthesis of positional isomers, such as moving the alkylamine substituent from the 2-position to the 3-position of the thiophene ring, could generate a library of related probes. drugsandalcohol.ie Comparing the activity of these different isomers would provide valuable data on the structural requirements for target engagement.

By using Ethiopropamine as a foundational structure, chemists can design and synthesize a new generation of research tools for exploring the intricacies of monoamine transporter systems.

Contribution to the Study of Structure-Function Relationships in Organic Chemistry

The study of structure-activity relationships (SAR) is a fundamental concept in medicinal and organic chemistry that seeks to understand how a molecule's chemical structure correlates with its biological activity. wikipedia.org Analyzing how small, deliberate changes to a molecule's structure alter its function allows chemists to design compounds with improved potency, selectivity, or other desired properties. wikipedia.orgibmc.msk.ru

Ethiopropamine is an ideal candidate for SAR studies, particularly when compared with its analogs.

Key Structural Comparisons for SAR Studies:

N-Alkyl Chain Length: The primary structural difference between Ethiopropamine and the more widely studied Methiopropamine is the length of the N-alkyl group (ethyl vs. methyl). A direct comparison of the binding affinities and functional activities of these two compounds at dopamine and norepinephrine transporters would provide precise insight into how chain length in this position affects biological action.

Phenyl vs. Thiophene Ring: Ethiopropamine is a thiophene analog of ethcathinone (B106627) and amphetamine. Comparing the activity of Ethiopropamine with its phenyl-ring counterparts allows researchers to probe the bioisosteric replacement of a benzene (B151609) ring with a thiophene ring. This helps in understanding the role of aromaticity, electron distribution, and steric bulk in receptor interaction.

Positional Isomerism: As with methiopropamine, a 3-thienyl isomer of Ethiopropamine could be synthesized. drugsandalcohol.ie Studying the differences between the 2-thienyl (Ethiopropamine) and 3-thienyl isomers would elucidate the importance of the substituent's position on the thiophene ring for biological activity. glpbio.com

These comparative studies contribute valuable data to the broader field of organic chemistry, helping to build predictive models for designing future neurologically active compounds. nih.gov

Data Tables

Table 1: Chemical Properties of Thiophene-Based Analogs

| Compound Name | Molecular Formula | Formula Weight ( g/mol ) | N-Alkyl Group |

|---|---|---|---|

| Ethiopropamine Hydrochloride | C₉H₁₅NS • HCl | 205.7 | Ethyl |

Data sourced from Bertin Bioreagent and Cayman Chemical. bertin-bioreagent.comcaymanchem.com

Table 2: Theoretical Research Applications of Ethiopropamine

| Research Area | Specific Application | Rationale |

|---|---|---|

| Neurotransmitter System Probing | In vitro binding and uptake inhibition assays for dopamine and norepinephrine transporters. | Structural similarity to Methiopropamine, a known NDRI, suggests a similar mechanism of action. wikipedia.org |

| Synthesis of Chemical Probes | Serve as a chemical precursor for probes with fluorescent tags, affinity labels, or photoreactive groups. | The amine group and aromatic ring provide sites for chemical modification. mdpi.com |

| Structure-Function Relationships | Comparative analysis against analogs (e.g., Methiopropamine, ethcathinone) to determine the functional role of the N-ethyl group and thiophene ring. | Systematic structural modifications reveal how specific chemical features influence biological activity. wikipedia.org |

Future Directions in Ethiopropamine Academic Research

Elucidation of Further Unexplored Synthetic Routes

The synthesis of thiophene-based psychoactive compounds has historically followed established chemical pathways. For instance, the synthesis of methiopropamine, the N-methyl homologue of ethiopropamine, was first described in 1942 and can be achieved through routes involving 1-(thiophen-2-yl)propan-2-one. beilstein-journals.orgsouthernforensic.org

Future academic research into ethiopropamine could focus on developing and optimizing novel synthetic strategies. The objectives of such research would be to enhance efficiency, improve yields, and explore stereospecific synthesis to isolate individual enantiomers. Potential areas of exploration include:

Alternative Precursors: Investigating different starting materials for the thiophene (B33073) core and the propan-2-amine side chain.

Novel Catalytic Systems: Employing new catalysts to facilitate key reaction steps, potentially leading to more environmentally benign and efficient processes.

Asymmetric Synthesis: Developing synthetic routes that allow for the selective production of the (R)- or (S)-enantiomer of ethiopropamine, which is crucial for detailed pharmacological studies as stereoisomers of psychoactive compounds often exhibit different potencies and mechanisms of action. uantwerpen.be

Flow Chemistry: Adapting existing or new synthetic routes to continuous flow systems, which can offer advantages in terms of safety, scalability, and reaction control.

Exploration in this area would not only advance synthetic organic chemistry but also provide the necessary quantities of high-purity ethiopropamine and its stereoisomers for comprehensive analytical and pharmacological evaluation.

Advanced Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for predicting and understanding the interactions of small molecules with biological targets, thereby guiding further experimental research. For related compounds like methiopropamine and other novel psychoactive substances (NPS), techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed to investigate their interactions with monoamine transporters (MATs) like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.govresearchgate.netbiorxiv.org

Future research on ethiopropamine should leverage these in silico methods to:

Predict Binding Affinities: Use molecular docking to simulate the binding of ethiopropamine within the active sites of DAT, SERT, and the norepinephrine (B1679862) transporter (NET). This can provide estimates of binding affinity and highlight key molecular interactions. nih.govherts.ac.uk

Identify Key Interactions: Docking studies can reveal specific amino acid residues within the transporter binding pockets that form hydrogen bonds, hydrophobic interactions, or other connections with the ethiopropamine molecule. researchgate.netbiorxiv.org For example, studies on similar molecules have identified crucial interactions with specific aspartate residues in DAT. nih.gov

Develop QSAR Models: By systematically modifying the structure of ethiopropamine in silico and calculating various molecular descriptors, robust QSAR models can be built. These models can predict the activity of hypothetical analogues, helping to prioritize which compounds to synthesize for further testing. nih.gov

Conduct Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the ethiopropamine-transporter complex over time, providing deeper insights into the stability of the binding pose and the conformational changes induced in the target protein. beilstein-journals.org

| Transporter | Potential Interacting Residues | Type of Interaction | Significance |

|---|---|---|---|

| Dopamine Transporter (DAT) | Asp79, Ser149, Phe155, Val152 | Hydrogen Bonding, Hydrophobic | Crucial for substrate binding and transport inhibition. nih.govbiorxiv.org |

| Serotonin Transporter (SERT) | Asp98, Tyr95, Ile172, Gly442 | Hydrogen Bonding, Pi-Pi Stacking | Determines selectivity and affinity for the serotonin system. nih.govresearchgate.net |

| Norepinephrine Transporter (NET) | Asp75, Phe317, Ser419 | Hydrogen Bonding, Aromatic | Influences stimulant properties related to norepinephrine reuptake. nih.gov |

Development of Highly Selective Analytical Techniques for Isomeric Differentiation

A significant challenge in forensic and analytical chemistry is the differentiation of positional and stereoisomers of NPS. researchgate.net For instance, methiopropamine must be distinguished from its 1-(thiophen-3-yl)-2-methylaminopropane isomer, which can be achieved through gas chromatography-mass spectrometry (GC-MS) by comparing retention times. researchgate.net Given that ethiopropamine also has a potential thiophen-3-yl positional isomer and exists as a racemic mixture of two stereoisomers, the development of highly selective analytical methods is a critical research direction.

Future work should focus on:

Advanced Chromatographic Methods: While GC-MS is effective, research into ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could offer improved separation and sensitivity. researchgate.netdergipark.org.tr

Chiral Separation Techniques: Developing specific chiral chromatography methods (both GC and LC) is essential to separate and quantify the (R)- and (S)-enantiomers of ethiopropamine. This is vital because enantiomers can have vastly different pharmacological and toxicological profiles. uantwerpen.be

Orthogonal Spectroscopic Techniques: Gas chromatography coupled with solid-phase infrared spectroscopy (GC/IR) has shown promise for differentiating isomers of other NPS that are difficult to distinguish by MS alone. ojp.gov Applying this technique to ethiopropamine and its isomers could provide definitive structural confirmation.

Electrochemical Sensors: Research into novel electrochemical sensors offers the potential for rapid, portable, and cost-effective screening tools for ethiopropamine, although achieving the required selectivity to differentiate isomers remains a significant challenge. uantwerpen.be

| Technique | Application | Future Research Goal |

|---|---|---|

| GC-MS | Identification and differentiation of positional isomers based on retention time and fragmentation patterns. researchgate.net | Development of libraries with validated mass spectra for ethiopropamine and its isomers. |

| LC-MS/MS | Quantification in biological matrices; high sensitivity. researchgate.netdergipark.org.tr | Validated methods for complex matrices like blood and urine. |

| Chiral Chromatography (GC/LC) | Separation of (R)- and (S)-enantiomers. | Establishment of robust and reproducible methods for enantiomeric quantification. |

| GC/IR | Definitive structural elucidation and differentiation of isomers based on unique infrared spectra. ojp.gov | Building a reference spectral database for ethiopropamine isomers. |

| NMR Spectroscopy | Unambiguous structure confirmation of bulk material and synthetic intermediates. researchgate.net | Use of chiral solvating agents to differentiate enantiomers in solution. |

Design of Next-Generation Analogues with Tailored Molecular Interactions

The study of NPS often involves a "scaffold hopping" approach, where parts of a molecule are systematically replaced to create new analogues with altered pharmacological profiles. herts.ac.uk This has been seen extensively with synthetic cathinones and phenethylamines. medigraphic.com Future academic research can apply this principle to ethiopropamine to probe structure-activity relationships and design analogues with specific properties for research purposes.

Areas for investigation include:

Thiophene Ring Substitution: Adding substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) at different positions on the thiophene ring could significantly alter the compound's interaction with monoamine transporters, potentially increasing potency or selectivity for one transporter over others. beilstein-journals.org

N-Alkyl Chain Modification: Exploring analogues by extending, shortening, or cyclizing the N-ethyl group could modulate the compound's activity.

Bioisosteric Replacement: Replacing the thiophene ring with other aromatic or heteroaromatic systems (e.g., furan, pyrrole, or even a phenyl ring to revert to an ethamphetamine structure) can provide insight into the role of the thiophene moiety in its pharmacological activity. beilstein-journals.orgresearchgate.net

This line of research is fundamental to understanding the molecular determinants of transporter affinity and substrate activity, which could inform the design of therapeutic agents or highly specific research tools. nih.gov

Investigation of Unconventional Molecular Targets in Isolated Systems

While the primary targets of amphetamine-like stimulants are the monoamine transporters DAT, NET, and SERT, many psychoactive substances have complex pharmacological profiles and interact with other receptors and cellular systems. uantwerpen.benih.gov Future research should investigate the activity of ethiopropamine at unconventional molecular targets in isolated in vitro systems to build a more complete pharmacological picture.

Potential targets for investigation include:

Trace Amine-Associated Receptors (TAARs): TAAR1, in particular, is a key receptor involved in modulating the activity of the dopamine system and is a known target for amphetamine and its analogues. beilstein-journals.org Investigating ethiopropamine's agonist or antagonist activity at TAAR1 is a high-priority research direction.

Sigma Receptors (σ1 and σ2): These receptors are implicated in the activity of various stimulants and hallucinogens, and their modulation can influence downstream dopaminergic and glutamatergic signaling. mdpi.com

Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine-like substances can act as VMAT2 substrates, leading to the efflux of neurotransmitters from synaptic vesicles into the cytoplasm. medigraphic.com Examining ethiopropamine's interaction with VMAT2 is crucial to understanding its mechanism of monoamine release.

Ion Channels: Effects on voltage-gated sodium, potassium, or calcium channels could be relevant, particularly in the context of cardiotoxicity observed with similar stimulants.

By exploring these less conventional targets, researchers can uncover novel mechanisms of action and better understand the full spectrum of ethiopropamine's biochemical activity.

Q & A

Q. How to ensure reproducibility in studies involving Ethiopropamine hydrochloride’s metabolic profiling?

- Methodological Answer: Adopt FAIR data principles :

- Metadata : Document LC-MS parameters (e.g., ionization mode, collision energy).

- Open Protocols : Share SOPs via platforms like Zenodo.

- Interlaboratory Trials : Collaborate with ≥3 labs to validate metabolite identification (e.g., using NIST libraries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.